molecular formula C25H23N3O2S B10815712 1-(4-(4-(7-Methylthieno[2,3-b]quinoline-2-carbonyl)piperazin-1-yl)phenyl)ethan-1-one

1-(4-(4-(7-Methylthieno[2,3-b]quinoline-2-carbonyl)piperazin-1-yl)phenyl)ethan-1-one

Cat. No.: B10815712
M. Wt: 429.5 g/mol
InChI Key: LHWPDKBVUFQZHT-UHFFFAOYSA-N
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Description

1-(4-(4-(7-Methylthieno[2,3-b]quinoline-2-carbonyl)piperazin-1-yl)phenyl)ethan-1-one is a complex organic compound with a molecular formula of C25H23N3O2S This compound is notable for its unique structure, which includes a quinoline core, a piperazine ring, and a thieno group

Preparation Methods

The synthesis of 1-(4-(4-(7-Methylthieno[2,3-b]quinoline-2-carbonyl)piperazin-1-yl)phenyl)ethan-1-one involves multiple steps, typically starting with the preparation of the quinoline core. The synthetic route generally includes:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Thieno Group: This step involves the cyclization of a suitable precursor to form the thieno ring.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the quinoline-thieno intermediate with the piperazine derivative under appropriate conditions to form the target compound.

Chemical Reactions Analysis

1-(4-(4-(7-Methylthieno[2,3-b]quinoline-2-carbonyl)piperazin-1-yl)phenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, to introduce different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-(4-(7-Methylthieno[2,3-b]quinoline-2-carbonyl)piperazin-1-yl)phenyl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(4-(4-(7-Methylthieno[2,3-b]quinoline-2-carbonyl)piperazin-1-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets. The quinoline core is known to interact with DNA and enzymes involved in DNA replication and repair. The piperazine ring enhances its binding affinity to these targets, leading to the inhibition of key biological processes. The thieno group contributes to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

1-(4-(4-(7-Methylthieno[2,3-b]quinoline-2-carbonyl)piperazin-1-yl)phenyl)ethan-1-one can be compared with other quinoline derivatives, such as:

    Chloroquine: Used as an antimalarial drug, chloroquine has a similar quinoline core but lacks the thieno and piperazine groups.

    Quinoline N-oxides: These compounds have an oxidized quinoline core and exhibit different biological activities.

    Piperazine derivatives: Compounds like piperazine citrate are used as anthelmintics and have a simpler structure compared to the target compound.

The uniqueness of this compound lies in its combined structural features, which contribute to its diverse range of applications and potential biological activities.

Properties

Molecular Formula

C25H23N3O2S

Molecular Weight

429.5 g/mol

IUPAC Name

1-[4-[4-(7-methylthieno[2,3-b]quinoline-2-carbonyl)piperazin-1-yl]phenyl]ethanone

InChI

InChI=1S/C25H23N3O2S/c1-16-3-4-19-14-20-15-23(31-24(20)26-22(19)13-16)25(30)28-11-9-27(10-12-28)21-7-5-18(6-8-21)17(2)29/h3-8,13-15H,9-12H2,1-2H3

InChI Key

LHWPDKBVUFQZHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC3=C(C=C2C=C1)C=C(S3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)C(=O)C

Origin of Product

United States

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